Kobusona

Descripción general

Descripción

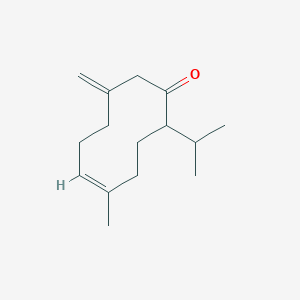

Kobusone es un compuesto orgánico natural clasificado como un norsesquiterpenoide. Se aísla principalmente de la planta nutgrass, Cyperus rotundus (Cyperaceae) . Kobusone es conocido por su aroma aromático y a menta y es un líquido incoloro . Se ha estudiado por sus posibles actividades biológicas, incluida su capacidad para estimular la replicación de las células β de los islotes pancreáticos, lo que lo convierte en un candidato prometedor para la investigación antidiabética .

Aplicaciones Científicas De Investigación

Kobusone tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Kobusone ejerce sus efectos estimulando la replicación de las células β de los islotes pancreáticos. Regula al alza la expresión de los ARNm implicados en la proliferación celular, como la fosfoinositol 3-quinasa (PI3K), la proteína quinasa B (Akt) y la ciclina D3, mientras que regula a la baja la expresión de p57Kip2 . Este mecanismo sugiere que kobusone promueve la proliferación de células β a través de la vía de señalización PI3K/Akt .

Safety and Hazards

When using Kobusone, certain safety measures should be taken into account . Kobusone is irritating and should be avoided from contact with skin and eyes . Protective gloves and goggles should be worn when handling it . Inhalation of Kobusone vapor should be avoided as it may cause symptoms such as dizziness and nausea .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Kobusone plays a crucial role in biochemical reactions, particularly in the regulation of glucose levels and the promotion of β-cell proliferation. It interacts with several key enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), cyclin D3, and p57Kip2. Kobusone upregulates the expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2, thereby promoting cell proliferation and insulin secretion .

Cellular Effects

Kobusone has been shown to have significant effects on various types of cells, particularly pancreatic β-cells. It stimulates β-cell replication, leading to an increase in β-cell mass and insulin production. This effect is mediated through the upregulation of genes involved in cell proliferation and the downregulation of cell cycle inhibitors. Additionally, Kobusone influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-diabetic agent .

Molecular Mechanism

At the molecular level, Kobusone exerts its effects through several mechanisms. It binds to and activates PI3K and Akt, leading to the phosphorylation and activation of downstream targets involved in cell proliferation and survival. Kobusone also modulates the expression of cyclin D3 and p57Kip2, promoting cell cycle progression and β-cell replication. These molecular interactions highlight the potential of Kobusone as a therapeutic agent for diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kobusone have been observed to change over time. Studies have shown that Kobusone reduces blood glucose levels and increases insulin secretion after three weeks of treatment. The stability and degradation of Kobusone in vitro and in vivo have also been investigated, with findings suggesting that it remains stable and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of Kobusone vary with different dosages in animal models. In studies involving diabetic mice, a dosage of 25 mg/kg body weight administered intraperitoneally twice a day was found to be effective in reducing blood glucose levels and promoting β-cell proliferation. Higher doses of Kobusone have not been extensively studied, but it is important to consider the potential for toxic or adverse effects at elevated dosages .

Metabolic Pathways

Kobusone is involved in several metabolic pathways, particularly those related to glucose metabolism and cell proliferation. It interacts with enzymes such as PI3K and Akt, which play key roles in the regulation of glucose uptake and utilization. Kobusone also affects the expression of genes involved in cell cycle regulation, further highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, Kobusone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target cells, particularly pancreatic β-cells, where it exerts its biological effects. The distribution of Kobusone within tissues and its accumulation in specific cellular compartments are important factors in its overall efficacy .

Subcellular Localization

Kobusone’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals play a role in the precise localization of Kobusone, ensuring its effective action within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

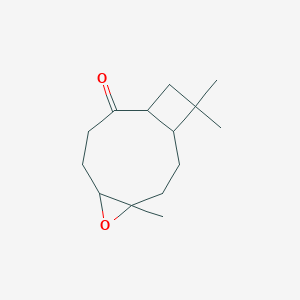

Kobusone se puede sintetizar mediante la oxidación del óxido de caryofilleno. El proceso implica el uso de permanganato de potasio (KMnO₄) en acetona (Me₂CO) para oxidar el óxido de caryofilleno a la cetona sesquiterpénica kobusone . Las condiciones de reacción suelen implicar una relación molar de cetona a clorhidrato de hidroxilamina (NH₂OH·HCl) de 1:1,2 para formar oximas .

Métodos de producción industrial

La producción industrial de kobusone a menudo implica la extracción de aceite de citronela de las plantas, seguida de la síntesis química para convertir los compuestos extraídos en kobusone . Este método aprovecha la abundancia natural del aceite de citronela y sus derivados.

Análisis De Reacciones Químicas

Tipos de reacciones

Kobusone experimenta varias reacciones químicas, que incluyen:

Oxidación: Kobusone se puede oxidar para formar oximas e hidrazonas.

Condensación: Reacciona con hidroxilamina e hidrazina para formar derivados de oxima e hidrazona.

Reactivos y condiciones comunes

Condensación: Se utilizan clorhidrato de hidroxilamina (NH₂OH·HCl) e hidrazina para la formación de oximas e hidrazonas.

Principales productos formados

Comparación Con Compuestos Similares

Compuestos similares

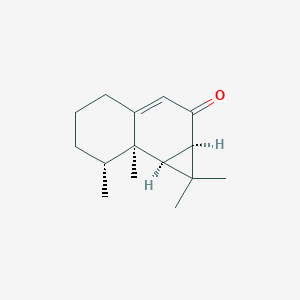

Isokobusone: Un isómero estereoisómero de kobusone, también aislado de Cyperus rotundus.

Óxido de caryofilleno: Un precursor de kobusone, utilizado en su síntesis.

Unicidad

Kobusone es único debido a su capacidad para estimular la replicación de las células β de los islotes pancreáticos, una propiedad que no se encuentra comúnmente en otros norsesquiterpenoides . Esto lo convierte en un compuesto valioso para la investigación de la diabetes y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24173-71-5 | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kobusone and where is it found?

A1: Kobusone is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] Kobusone has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

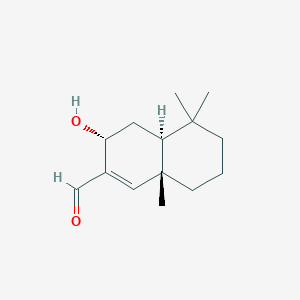

Q2: What is the structure of kobusone?

A2: Kobusone possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of kobusone?

A3: Research suggests that kobusone may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that kobusone administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to kobusone's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does kobusone interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that kobusone might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, kobusone treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of kobusone?

A5: Research on kobusone's bioactivity is ongoing, and it has shown promising results in other areas:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)